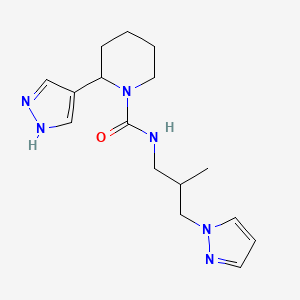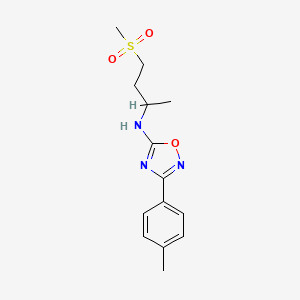
N-(2-methyl-3-pyrazol-1-ylpropyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-3-pyrazol-1-ylpropyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as JNJ-42165279, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been synthesized using a specific method and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-3-pyrazol-1-ylpropyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide involves the inhibition of a specific enzyme called phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE10A leads to an increase in cAMP and cGMP levels, which in turn leads to anti-inflammatory, analgesic, and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects by reducing the sensitivity of pain receptors. In addition, this compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-methyl-3-pyrazol-1-ylpropyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is that it is a small molecule inhibitor that can be easily synthesized. This compound has also shown promising results in preclinical studies, which makes it a potential candidate for further development. However, one of the limitations of this compound is that it has not been extensively studied in clinical trials, which makes it difficult to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the development of N-(2-methyl-3-pyrazol-1-ylpropyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide. One potential direction is to study its efficacy in clinical trials for the treatment of diseases such as rheumatoid arthritis, neuropathic pain, and cancer. Another direction is to develop more potent inhibitors of PDE10A that can be used for the treatment of other diseases. Finally, the use of this compound in combination with other drugs for synergistic effects should also be explored.
Métodos De Síntesis
The synthesis of N-(2-methyl-3-pyrazol-1-ylpropyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide involves a series of chemical reactions. The starting material is 2-methyl-3-pyrazol-1-ylpropylamine, which is reacted with 1H-pyrazole-4-carboxylic acid to form an intermediate product. This intermediate product is then reacted with piperidine-1-carboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2-methyl-3-pyrazol-1-ylpropyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has been studied in various preclinical models of diseases such as rheumatoid arthritis, neuropathic pain, and cancer.
Propiedades
IUPAC Name |
N-(2-methyl-3-pyrazol-1-ylpropyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-13(12-21-7-4-6-20-21)9-17-16(23)22-8-3-2-5-15(22)14-10-18-19-11-14/h4,6-7,10-11,13,15H,2-3,5,8-9,12H2,1H3,(H,17,23)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTIMIFJHXLCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCCCC1C2=CNN=C2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7642712.png)
![Methyl 2-methyl-5-[[[methyl(2-methylprop-2-enyl)carbamoyl]amino]methyl]furan-3-carboxylate](/img/structure/B7642715.png)
![2-(1H-pyrazol-4-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7642725.png)
![1-cyclopropyl-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]-5-methylpyrrolidin-3-amine](/img/structure/B7642731.png)
![5-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7642735.png)
![Methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate](/img/structure/B7642743.png)
![5-[4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642750.png)

![2-Amino-2-phenyl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone;hydrochloride](/img/structure/B7642760.png)
![N-[2-(2-methylpropoxy)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642762.png)
![N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline](/img/structure/B7642765.png)
![2-tert-butylsulfanyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7642772.png)

![3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7642790.png)